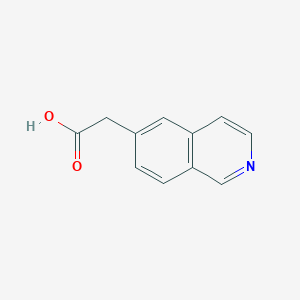

2-(Isoquinolin-6-yl)acetic acid

描述

Overview of Isoquinoline-Containing Compounds in Scientific Literature

The isoquinoline (B145761) scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a ubiquitous structural motif found in a vast array of natural products and synthetic molecules. researchgate.net Isoquinoline alkaloids, derived from the amino acid tyrosine, represent a large and diverse family of bioactive compounds that have been a cornerstone of medicinal chemistry for centuries. nih.gov

These compounds exhibit a remarkable spectrum of biological activities, including:

Antitumor: Many isoquinoline alkaloids have demonstrated potent anticancer properties. researchgate.net

Antimicrobial: The isoquinoline nucleus is a key feature in various antibacterial and antifungal agents. researchgate.net

Antihypertensive: Certain derivatives have been developed as effective treatments for high blood pressure. researchgate.net

Analgesic: The pain-relieving properties of morphine, a complex isoquinoline alkaloid, are well-documented. nih.gov

The versatility of the isoquinoline core has made it a privileged scaffold in drug discovery, with researchers continuously exploring its potential in developing novel therapeutic agents for a wide range of diseases. researchgate.netrsc.org

Significance of Acetic Acid Moiety in Isoquinoline Derivatives

The attachment of an acetic acid group to a molecular scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. In the context of drug design, an acetic acid moiety can:

Enhance Solubility: The carboxylic acid group can increase the water solubility of a molecule, which is often a desirable property for drug candidates.

Provide a Linking Point: The acetic acid group can serve as a handle for further chemical modifications, allowing for the synthesis of more complex derivatives.

Interact with Biological Targets: The carboxylic acid can form hydrogen bonds or ionic interactions with specific amino acid residues in a biological target, such as an enzyme or receptor, leading to a desired therapeutic effect.

Aryl- and heteroarylalkanoic acids, a class to which 2-(isoquinolin-6-yl)acetic acid belongs, have been extensively investigated as potential nonsteroidal anti-inflammatory drugs (NSAIDs). acs.org Furthermore, acetic acid itself is recognized as an antimicrobial agent. drugbank.com

Research Trajectories and Current State of Investigation for this compound

The primary research interest in this compound lies in its role as a crucial structural component and likely synthetic precursor to the ophthalmic drug, Netarsudil. thieme-connect.deresearchgate.net Netarsudil is a Rho kinase (ROCK) inhibitor used for the treatment of open-angle glaucoma and ocular hypertension. thieme-connect.deresearchgate.net

The synthesis of Netarsudil involves the coupling of a chiral β-amino acid derivative with 6-aminoisoquinoline. thieme-connect.deresearchgate.net The core structure of Netarsudil retains the isoquinolin-6-yl group linked to a modified acetic acid backbone. thieme-connect.de This highlights the importance of the this compound framework in the design and synthesis of pharmacologically active molecules targeting the ROCK pathway.

While direct biological evaluation of this compound is not widely reported in the literature, its significance is underscored by its incorporation into a clinically approved drug. Current and future research trajectories are likely to focus on:

The development of more efficient and scalable synthetic routes to this compound and its derivatives as key intermediates.

The exploration of other derivatives of the this compound scaffold to develop new ROCK inhibitors or agents targeting other biological pathways.

Further investigation into the structure-activity relationships of this class of compounds to optimize their therapeutic potential.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-isoquinolin-6-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBKZWYMVFEWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598054 | |

| Record name | (Isoquinolin-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000545-64-1 | |

| Record name | (Isoquinolin-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(isoquinolin-6-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Isoquinolin 6 Yl Acetic Acid and Its Analogs

Synthetic Routes and Reaction Mechanisms

The construction of the 2-(isoquinolin-6-yl)acetic acid molecule hinges on the effective formation of the isoquinoline (B145761) ring and the subsequent installation of the acetic acid side chain at the C-6 position, or vice-versa.

Multi-step synthesis provides a robust and adaptable framework for accessing this compound. A common strategy involves the initial preparation of a key intermediate, such as 6-bromoisoquinoline (B29742) or 6-cyanoisoquinoline, which then serves as a handle for introducing the acetic acid group.

A representative, though not explicitly published for this isomer, synthetic sequence could involve:

Cyanation of a Halo-isoquinoline: Starting from 6-bromoisoquinoline, a nucleophilic substitution with a cyanide source, such as copper(I) cyanide (Rosenmund-von Braun reaction) or a palladium-catalyzed cyanation, can yield 2-(isoquinolin-6-yl)acetonitrile.

Hydrolysis of the Nitrile: The resulting acetonitrile (B52724) derivative can then be subjected to acidic or basic hydrolysis to afford the final carboxylic acid. A similar approach for the 5-isomer involves dissolving the corresponding ester in concentrated sulfuric acid and heating to induce hydrolysis. chemicalbook.com

Another potential multi-step route begins with the construction of the isoquinoline ring itself, for example, through the Bischler-Napieralski or Pictet-Spengler reactions, using a appropriately substituted β-phenylethylamine. The substituent on the aromatic ring would be a group that can be later converted into the acetic acid moiety.

Modern organic synthesis heavily relies on transition-metal catalysis to forge carbon-carbon bonds with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly powerful for functionalizing the isoquinoline nucleus.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org Theoretically, 6-bromoisoquinoline could be coupled with an acrylate (B77674) ester (e.g., ethyl acrylate) using a palladium catalyst like palladium(II) acetate, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org The resulting ethyl (E)-3-(isoquinolin-6-yl)acrylate could then be reduced and hydrolyzed to give the target acetic acid. This reaction is known for its high functional group tolerance and typically yields the trans-alkene stereoselectively. youtube.com

Sonogashira Coupling: Another approach is the Sonogashira coupling of 6-bromoisoquinoline with a protected acetylene, such as trimethylsilylacetylene. Subsequent removal of the silyl (B83357) group followed by hydration of the terminal alkyne would yield 6-acetylisoquinoline. This ketone could then, for instance, undergo a Willgerodt-Kindler reaction or be converted to the target acid via a haloform reaction and subsequent steps, though this is a more circuitous route.

These catalytic methods offer the advantage of milder reaction conditions compared to some classical methods and can accommodate a wider range of functional groups.

Radical cascade reactions represent a sophisticated strategy for the rapid assembly of complex cyclic systems. While a direct radical cascade cyclization to form this compound is not prominently documented, the principles can be applied to construct the core isoquinoline structure. Such strategies often involve the cyclization of a radical generated on a side chain onto an aromatic ring or a pendant unsaturated system. These reactions can be initiated by various radical initiators and proceed through a series of intramolecular bond formations to build the heterocyclic framework.

This compound, once synthesized, is a valuable reagent for amide coupling reactions to create more complex molecules. Standard peptide coupling reagents can be employed to activate the carboxylic acid group, facilitating its reaction with a primary or secondary amine.

Commonly used coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like HOBt (1-hydroxybenzotriazole). More advanced reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for coupling with less nucleophilic amines or for minimizing racemization. tdcommons.org A typical procedure involves dissolving the carboxylic acid, amine, coupling reagent, and a non-nucleophilic base (like triethylamine (B128534) or DIPEA) in an aprotic solvent such as DMF or dichloromethane. tdcommons.org

| Coupling Reagent | Additive (if any) | Base | Typical Solvent |

| EDC | HOBt | DIPEA | DMF |

| HATU | - | Triethylamine | Dichloromethane tdcommons.org |

| DCC | - | - | CH₂Cl₂/THF |

This interactive table summarizes common conditions for amide coupling reactions.

The field of organic synthesis is continually evolving, with new protocols offering improved efficiency, safety, and scalability. Flow chemistry, for example, allows for multi-step sequences to be performed continuously in a reactor system, which can enhance reaction control and reduce manual handling. organic-chemistry.org Novel catalytic systems, including the use of earth-abundant metals or photocatalysis, are also emerging as alternatives to traditional palladium-based methods. For instance, Brønsted acid-catalyzed Heck-type reactions have been developed, utilizing aliphatic carboxylic acids as alkyl sources, which could represent a future direction for the synthesis of compounds like this compound. nih.gov

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs of this compound allows for the exploration of structure-activity relationships in drug discovery programs. Key analogs include those with a saturated heterocyclic core (tetrahydroisoquinolines) or those with additional fused rings.

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, for example, has been reported, providing a scaffold that is structurally related to the target molecule. nih.gov Similarly, the synthesis of tetrahydrothieno[2,3-c]isoquinolines has been achieved through intramolecular Thorpe-Ziegler cyclization of precursor molecules. acs.org These syntheses often start from different precursors than the fully aromatic isoquinoline but arrive at a related core structure that can be further functionalized. For instance, a patent describes the synthesis of various substituted 3,4-dihydro-1H-isoquinoline-2-carboxylate derivatives, which serve as key intermediates for more complex targets. googleapis.com

| Analog Type | Synthetic Strategy | Key Precursors | Reference |

| Tetrahydroisoquinolines | Pictet-Spengler Reaction | Substituted β-phenylethylamines | nih.gov |

| Dihydroisoquinolinones | Cyclization | Substituted benzamides | google.com |

| Tetrahydrothieno[2,3-c]isoquinolines | Thorpe-Ziegler Cyclization | Functionalized thioamides | acs.org |

This interactive table outlines strategies for synthesizing structural analogs.

Modifications on the Isoquinoline Ring System

The functionalization of the isoquinoline ring is crucial for creating a diverse library of analogs. Modern techniques, particularly those employing transition-metal catalysis, have significantly expanded the possibilities for introducing a variety of substituents onto the isoquinoline framework.

Transition-metal-catalyzed C-H activation has also emerged as an atom- and step-economical strategy for modifying the isoquinoline core. sioc-journal.cn Rhodium(III)-catalyzed C-H activation and annulation of compounds like oximes or hydrazones with alkynes can produce highly substituted isoquinolines without the need for an external oxidant. organic-chemistry.orgacs.org Similarly, palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with allenoic acid esters provides a regioselective route to 3,4-dihydroisoquinolin-1(2H)-ones, with yields ranging from 53% to 87%. mdpi.com

These methodologies enable the introduction of a wide array of functional groups onto the isoquinoline ring, as illustrated in the table below.

| Starting Materials | Catalyst/Reagents | Product Type | Yield (%) | Reference |

| o-Iodobenzaldehyde imine, terminal acetylene | Pd/Cu | Substituted Isoquinoline | Excellent | organic-chemistry.org |

| Aryl bromide, Ketone acetal | Pd(dba)₂, Ligand, Base | Polysubstituted Isoquinoline | 69-97% | pnas.org |

| N-Methoxybenzamide, 2,3-Allenoic acid ester | Pd(CH₃CN)₂Cl₂, Ag₂CO₃ | 3,4-Dihydroisoquinolin-1(2H)-one | 53-87% | mdpi.com |

| Oxime, Internal alkyne | [RhCp*Cl₂]₂, CsOAc | Multisubstituted Isoquinoline | Good to Excellent | organic-chemistry.org |

| o-Bromoarylaldehyde, Terminal alkyne, NH₄OAc | Pd catalyst, Microwave | Substituted Isoquinoline | Good | organic-chemistry.org |

Variations of the Acetic Acid Side Chain

Modification of the acetic acid side chain is another critical avenue for generating analogs of this compound. Key synthetic strategies allow for both the initial construction of the acetic acid moiety and its subsequent functionalization.

The Willgerodt-Kindler reaction provides a classic method for converting aryl alkyl ketones into the corresponding thioamides, which can then be hydrolyzed to carboxylic acids. wikipedia.orgorganic-chemistry.org This reaction effectively moves a carbonyl group from within an alkyl chain to its terminus and oxidizes it. wikipedia.org For instance, an acetyl-substituted isoquinoline could be treated with sulfur and an amine (like morpholine) to produce an isoquinolinyl-thioacetamide, which upon hydrolysis would yield the desired this compound. wikipedia.orgorganic-chemistry.org Recent advancements have extended this reaction to use carboxylic acids as starting materials directly, reacting them with amines and elemental sulfur in the absence of a catalyst to form thioamides. nih.gov

For introducing substituents onto the α-carbon of the acetic acid side chain (the carbon adjacent to the carboxylic acid), the malonic ester synthesis is a highly effective and versatile method. uobabylon.edu.iqtutorchase.com This process begins with a malonic ester, such as diethyl malonate, which is easily deprotonated to form a stable enolate. tutorchase.com This enolate acts as a nucleophile, reacting with an alkyl halide in an SN2 reaction to introduce an alkyl group at the α-position. masterorganicchemistry.com A second, different alkyl group can be added by repeating the deprotonation and alkylation steps. wikipedia.org Finally, acidic hydrolysis and subsequent heating lead to decarboxylation, yielding a substituted acetic acid. tutorchase.commasterorganicchemistry.com This method effectively allows for the synthesis of a wide variety of mono- and di-substituted acetic acids. uobabylon.edu.iq

| Method | Starting Material | Key Reagents | Intermediate/Product | Key Features | Reference |

| Willgerodt-Kindler | Aryl alkyl ketone | Sulfur, Amine (e.g., Morpholine) | Thioamide -> Carboxylic Acid | Migrates and oxidizes a carbonyl group to the terminal position. | wikipedia.orgorganic-chemistry.org |

| Malonic Ester Synthesis | Diethyl malonate | Base (e.g., NaOEt), Alkyl halide(s) | Substituted Acetic Acid | Allows for mono- or di-alkylation of the acetic acid α-carbon. | uobabylon.edu.iqtutorchase.comwikipedia.org |

Introduction of Heteroatoms and Functional Groups

The introduction of heteroatoms and diverse functional groups into the structure of this compound is essential for exploring the chemical space and developing analogs with novel properties.

Methodologies for isoquinoline synthesis can be adapted to create related heterocyclic systems. For example, sequential coupling-imination-annulation reactions using a palladium catalyst under microwave irradiation can produce not only substituted isoquinolines but also furopyridines and thienopyridines , effectively replacing the benzene (B151609) ring of the isoquinoline with a furan (B31954) or thiophene (B33073) ring. organic-chemistry.org This highlights the potential to introduce heteroatoms directly into the core bicyclic structure.

Furthermore, the isoquinoline scaffold can be functionalized with various groups. Methodology has been developed for the preparation of isoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines, which can be converted into 3-substituted dihydroisoquinolines, tetrahydroisoquinolines, and fully aromatic isoquinolines. cdnsciencepub.com This provides a route to introduce substituents at the C3 position. It is also possible to synthesize N-unsubstituted isoquinolines by using a removable amine partner, such as p-methoxybenzylamine, during the synthesis. acs.org

The synthesis of complex heterocyclic systems fused to the isoquinoline core has also been reported. For instance, the conversion of an amino group on a tetrahydrothieno[2,3-c]isoquinoline scaffold into a pyrrolyl ring can be achieved by reacting it with 2,5-dimethoxytetrahydrofuran. mdpi.com This demonstrates the possibility of attaching additional heterocyclic moieties to the primary ring system.

| Modification Type | Synthetic Approach | Resulting Structure | Reference |

| Ring System Heteroatoms | Palladium-catalyzed sequential reactions | Furopyridines, Thienopyridines | organic-chemistry.org |

| C3-Substitution | Lithiation of N-Boc-2-methylbenzylamines and condensation | 3-Substituted Dihydro- and Tetrahydroisoquinolines | cdnsciencepub.com |

| Fused Heterocycles | Reaction of an amino-thienoisoquinoline with 2,5-dimethoxytetrahydrofuran | Pyrrolyl-substituted Thieno[2,3-c]isoquinoline | mdpi.com |

| N-Unsubstituted Isoquinoline | Use of a removable amine (e.g., PMBNH₂) in skeletal editing | N-H Isoquinoline | acs.org |

Chemical Yield Optimization and Scalability Considerations

Catalyst and Reaction Conditions: In transition-metal-catalyzed reactions, the choice of catalyst, ligand, base, and solvent significantly impacts yield and selectivity. numberanalytics.comcovasyn.com For palladium-catalyzed cross-couplings, optimization can involve screening different palladium sources (e.g., Pd(OAc)₂, Pd(dba)₂) and phosphine ligands. nih.gov For example, in a palladium-catalyzed C–H activation/annulation, switching from other palladium catalysts to Pd(CH₃CN)₂Cl₂ and using Ag₂CO₃ as the oxidant was found to maximize the yield. mdpi.com Reaction parameters such as temperature, concentration, and pH are also critical. For instance, in some cyclization reactions, adjusting the pH to approximately 9 after an initial step promotes the final ring closure in good to excellent yields (81–93%). pnas.org

Scalability: A key consideration for industrial application is the scalability of the synthesis. A successful scale-up was demonstrated for an asymmetric Larock isoquinoline synthesis, where a reaction was scaled to 1.0 mmol while maintaining high yield (94%) and enantioselectivity. acs.org The use of microwave irradiation can also be a tool for scalability, as it can significantly shorten reaction times, as seen in the preparation of thioamides via three-component Kindler reactions. organic-chemistry.org Reducing catalyst loading, often described in parts per million (ppm), is another critical factor for cost-effective large-scale synthesis. acs.org

| Optimization Strategy | Example Application | Impact on Yield/Scalability | Reference |

| Catalyst Selection | Using Pd(CH₃CN)₂Cl₂ in a C-H activation/annulation reaction | Increased isolated yield | mdpi.com |

| Condition Control | Adjusting pH to ~9 for cyclization step | Improved yields to 81-93% | pnas.org |

| One-Pot Synthesis | Friedländer quinoline (B57606) synthesis from o-nitroarylcarbaldehydes | High yields (66-100%) with inexpensive reagents | rsc.org |

| Scalability Demonstration | Asymmetric Larock synthesis scaled to 1.0 mmol | Maintained high yield (94%) and enantioselectivity | acs.org |

| Microwave-Assisted Synthesis | Three-component Kindler reactions | Shortens reaction times for thioamide preparation | organic-chemistry.org |

Biological Activity and Pharmacological Investigations of 2 Isoquinolin 6 Yl Acetic Acid Derivatives

In Vitro Pharmacological Characterization

The in vitro pharmacological characterization of 2-(isoquinolin-6-yl)acetic acid derivatives has revealed their potential to interact with a range of biological targets. These investigations are crucial for understanding the structure-activity relationships (SAR) and identifying promising candidates for further development.

Receptor Binding and Functional Assays

Derivatives of isoquinoline (B145761) have been synthesized and identified as potent antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a key receptor in allergic inflammatory diseases. acs.orgnih.gov Optimization of a series of isoquinoline derivatives led to the identification of compounds with high binding affinity and functional antagonism at the CRTH2 receptor. nih.govnih.gov

One notable compound, TASP0376377, demonstrated a potent binding affinity with an IC₅₀ value of 19 nM and excellent functional antagonist activity with an IC₅₀ of 13 nM. nih.gov Its effectiveness was further confirmed in a chemotaxis assay, where it inhibited cell migration with an IC₅₀ of 23 nM. nih.gov Another optimized compound, TASP0412098, showed even greater potency, with a binding affinity IC₅₀ of 2.1 nM and a functional activity IC₅₀ of 12 nM. nih.gov These compounds exhibit high selectivity for CRTH2 over other prostanoid receptors like DP1 and enzymes such as COX-1 and COX-2. nih.gov

| Compound | Binding Affinity (IC₅₀) | Functional Antagonist Activity (IC₅₀) | Chemotaxis Inhibition (IC₅₀) |

| TASP0376377 | 19 nM | 13 nM | 23 nM |

| TASP0412098 | 2.1 nM | 12 nM | Not Reported |

Researchers have identified derivatives of dihydroisoquinoline as potent and selective positive allosteric modulators (PAMs) of the human dopamine (B1211576) D1 receptor. nih.govacs.org These modulators enhance the receptor's response to the endogenous ligand, dopamine, offering a potential therapeutic approach for cognitive deficits. johnshopkins.edu

The compound LY3154207 emerged as a novel, potent, and subtype-selective human D1 PAM with minimal allosteric agonist activity. nih.govacs.org This compound demonstrated a distinct pharmacological profile, avoiding the bell-shaped dose-response curve often seen with orthosteric agonists. nih.govresearchgate.net Further studies on related structures revealed that small modifications, such as changing the length of a carbon linker, could lead to significant (up to 25-fold) increases in potency. acs.org The investigation into different stereoisomers (enantiomers) of related D1 PAMs has shown that each can display significant differences in affinity and the degree of positive allosteric cooperativity with dopamine. mdpi.com

| Compound | Target | Activity | Potency (EC₅₀) |

| LY3154207 | Dopamine D1 Receptor | Positive Allosteric Modulator (PAM) | Potent, specific value not detailed in abstracts |

| Compound B | Dopamine D1 Receptor | Positive Allosteric Modulator (PAM) | 43 nM |

| Compound A | Dopamine D1 Receptor | Positive Allosteric Modulator (PAM) | 230 nM |

Simple tetrahydroisoquinolines, which are reduced derivatives of the isoquinoline core, have been found to be potent and highly selective kappa opioid receptor (KOR) antagonists. nih.gov The KOR system is implicated in mood, anxiety, and addiction. nih.gov

One such tetrahydroisoquinoline derivative, compound 2 (structure detailed in the source), was identified as a pure opioid antagonist. nih.gov It exhibits a very high potency at the KOR with a Kₑ value of 0.14 nM. nih.gov Crucially, this compound is exceptionally selective, with Kₑ values of 242 nM at the mu (μ) opioid receptor and 640 nM at the delta (δ) opioid receptor. nih.gov This represents a selectivity of 1730-fold for the kappa receptor over the mu receptor and 4570-fold over the delta receptor. nih.gov Such high selectivity is a desirable trait for minimizing off-target effects.

| Compound | KOR (Kₑ) | μOR (Kₑ) | δOR (Kₑ) | KOR vs μOR Selectivity | KOR vs δOR Selectivity |

| Compound 2 | 0.14 nM | 242 nM | 640 nM | 1730-fold | 4570-fold |

Indenoisoquinolines, a class of fused-ring derivatives, are potent inhibitors of Topoisomerase I (Top1), a critical enzyme involved in DNA replication and a validated target for anticancer drugs. nih.govmdpi.com These compounds stabilize the complex formed between the enzyme and DNA, leading to irreversible DNA strand breaks and ultimately cell death. nih.govmdpi.com

Indenoisoquinoline derivatives like indotecan (B1684460) (LMP400) and indimitecan (B1684459) (LMP776) have shown sufficient promise to advance to clinical trials. mdpi.com Studies show that substituting the core indenoisoquinoline structure with nitrogen heterocycles can yield highly cytotoxic compounds with potent Top1 inhibition. nih.gov The addition of a copper(II) complex to an indenoisoquinoline scaffold, creating the compound WN198, was shown to inhibit Topoisomerase I in a dose-dependent manner, with optimal efficiency at 2 µM. mdpi.com This inhibitory action is often more chemically stable than that of other inhibitors like camptothecin. mdpi.com

| Compound | Target | Activity | Effective Concentration |

| Indenoisoquinolines | Topoisomerase I | Inhibition | Varies by derivative |

| WN198 (Copper Complex) | Topoisomerase I | Inhibition | 1-2 µM |

Enzyme Inhibition Studies

Beyond receptor-mediated activities, isoquinoline derivatives have been evaluated for their ability to inhibit specific enzymes. This is a critical step in pharmacological profiling to determine selectivity and potential off-target effects.

For instance, the potent CRTH2 antagonist TASP0376377 was tested for its activity against the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov The compound showed high selectivity for its primary target, with IC₅₀ values greater than 10 µM for both COX enzymes, indicating a low likelihood of producing effects associated with COX inhibition. nih.gov Similarly, other studies on various natural and synthetic compounds often include evaluation against pro-inflammatory enzymes like phospholipase A2 and cyclooxygenases to characterize their anti-inflammatory potential. mdpi.com

| Compound | Enzyme Target | Inhibitory Concentration (IC₅₀) |

| TASP0376377 | COX-1 | >10 µM |

| TASP0376377 | COX-2 | >10 µM |

Cellular Assays

In vitro cellular assays are fundamental in the preliminary assessment of the biological activity of novel chemical entities. These assays provide crucial insights into the potential efficacy of compounds at a cellular level, guiding further preclinical development.

Antiproliferative Activity against Cancer Cell Lines

The antiproliferative potential of isoquinoline derivatives has been a significant area of investigation. While specific studies on the antiproliferative activity of this compound derivatives are not extensively documented, research on structurally related isoquinoline compounds provides valuable insights. For instance, fused pyrrolo[2,1-a]isoquinolines have demonstrated potent cytotoxic activity. nih.gov Lamellarins, a class of marine alkaloids possessing the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, are known to be cytotoxic to a variety of cancer cell lines. nih.gov

Notably, certain lamellarin derivatives have exhibited significant anti-cancer activities with IC₅₀ values in the nanomolar range. nih.gov For example, lamellarin D has shown potent cytotoxic effects against several human cancer cell lines. nih.gov More recently, newly synthesized 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones have also been evaluated for their antitumor activity, with some compounds showing promising results. nih.gov

While these findings are for structurally different, yet related, isoquinoline scaffolds, they underscore the potential of the isoquinoline nucleus as a pharmacophore for the development of novel anticancer agents. The data from studies on related compounds, such as indole-aryl-amide derivatives, also highlight the potential for compounds with an acetic acid moiety to exhibit antiproliferative effects. mdpi.com

Interactive Table: Antiproliferative Activity of Structurally Related Isoquinoline and Indole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-aryl-amide derivative | HT29 | 0.96 | mdpi.com |

| Indole-aryl-amide derivative | HeLa | 1.87 | mdpi.com |

| Indole-aryl-amide derivative | MCF7 | 0.84 | mdpi.com |

| Pyrrolo[2,1-a]isoquinoline (Lamellarin D) | Various | Nanomolar range | nih.gov |

| 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcone (B49325) (16b) | - | - | nih.gov |

| 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcone (16d) | - | - | nih.gov |

Immunomodulatory Effects: TNF-α Inhibition

Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in the pathogenesis of various autoimmune and inflammatory diseases. nih.govnih.gov Consequently, the inhibition of TNF-α is a well-established therapeutic strategy. nih.govnih.gov Research into small molecule inhibitors of TNF-α has identified the isoquinoline scaffold as a promising starting point.

An isoquinoline series of compounds has been identified that is effective in a mouse model of arthritis. nih.gov These compounds are believed to act by stabilizing an asymmetric form of the soluble TNF trimer, thereby interfering with its downstream signaling. nih.gov While specific data on the TNF-α inhibitory activity of this compound derivatives is not available, the findings for other isoquinoline-based compounds suggest that this chemical class has the potential for immunomodulatory effects through the inhibition of key cytokines like TNF-α.

Antibacterial Efficacy

The rising threat of antibiotic resistance has spurred the search for novel antibacterial agents. While there is a lack of specific data on the antibacterial efficacy of this compound derivatives, studies on other quinoline (B57606) and isoquinoline-related structures have shown antimicrobial potential.

For example, certain quinoline derivatives have been synthesized and evaluated for their antimicrobial activity, showing inhibition of both bacterial and fungal growth. arkat-usa.org More recently, chalcone derivatives of 5,6-dihydropyrrolo[2,1-a]isoquinoline were synthesized and tested for their antimicrobial properties. nih.gov Several of these compounds displayed activity against E. coli, B. mycoides, and C. albicans. nih.gov Specifically, compound 18b from this series exhibited the lowest minimum inhibitory concentration (MIC) values against E. coli and B. mycoides. nih.gov

These findings, although on related heterocyclic systems, suggest that the broader class of isoquinoline derivatives warrants further investigation for potential antibacterial applications.

Interactive Table: Antimicrobial Activity of Structurally Related Dihydropyrrolo[2,1-a]isoquinoline Chalcones

| Compound | Microorganism | MIC (µg/ml) | Reference |

| 18b | E. coli | 40 | nih.gov |

| 18b | B. mycoides | 60 | nih.gov |

| 16c | E. coli | - | nih.gov |

| 18d | E. coli | - | nih.gov |

| 16b | B. mycoides | - | nih.gov |

| 18d | B. mycoides | - | nih.gov |

| 16b | C. albicans | - | nih.gov |

| 16c | C. albicans | - | nih.gov |

| 18b | C. albicans | - | nih.gov |

Anti-HIV-1 Potential

The human immunodeficiency virus type 1 (HIV-1) remains a major global health challenge, necessitating the development of new therapeutic agents. Research in this area has explored a variety of chemical scaffolds for their ability to inhibit viral replication. While direct studies on this compound derivatives are limited, a patent for structurally related benzothiazol-6-yl acetic acid derivatives highlights their potential use in treating HIV infections. google.com These compounds are disclosed as having potential for the prophylactic or therapeutic treatment of HIV proliferation. google.com

Other research on different, yet related, heterocyclic systems has also shown promise. For instance, a series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamides were synthesized and evaluated as potent inhibitors of HIV-1 replication. nih.gov Several of these compounds demonstrated significant anti-HIV-1 activity with low micromolar EC₅₀ values. nih.gov

These findings suggest that the acetic acid moiety, when attached to a suitable heterocyclic core, may contribute to anti-HIV activity, making the this compound scaffold a subject of interest for future research in this therapeutic area.

In Vivo Efficacy and Biological Evaluation

Following promising in vitro results, in vivo studies in animal models are essential to evaluate the efficacy and biological effects of a compound in a whole organism.

Animal Models of Allergic Inflammatory Diseases

Allergic inflammatory diseases, such as asthma and allergic rhinitis, are characterized by an excessive immune response to allergens. There is a continuous need for new and effective treatments for these conditions. While no specific in vivo data for this compound derivatives in animal models of allergic inflammatory diseases have been reported, studies on related heterocyclic compounds provide a basis for potential investigation.

For example, a novel quinazoline (B50416) derivative has been evaluated in animal models of inflammation, demonstrating dose-dependent inhibition of paw edema and granuloma formation. jneonatalsurg.com Another study on a thiadiazinethione derivative also showed considerable anti-inflammatory and anti-nociceptive potentials in animal models. nih.gov Furthermore, certain imidazo[2,1-b]thiazole (B1210989) derivatives have exhibited anti-inflammatory activity in carrageenan-induced paw edema in rats. biointerfaceresearch.com

These studies on structurally different heterocyclic compounds with anti-inflammatory properties suggest that the isoquinoline acetic acid scaffold could also be a candidate for in vivo evaluation in models of allergic and other inflammatory diseases.

Structure Activity Relationship Sar Studies for 2 Isoquinolin 6 Yl Acetic Acid Compounds

Systematic Structural Modifications and Their Biological Impact

Systematic structural modifications of the isoquinoline (B145761) core and its substituents have been instrumental in optimizing the biological activity of this class of compounds. Research on various isoquinoline derivatives has demonstrated that even minor chemical alterations can lead to significant changes in potency and selectivity.

For instance, in a series of isoquinoline-based hydroxamic acids designed as histone deacetylase (HDAC) inhibitors, modifications at different positions of the isoquinoline ring were explored. A detailed SAR study revealed that the majority of these compounds exhibited good to excellent inhibitory activities against HDAC1, 3, and 6. nih.gov This suggests that the isoquinoline moiety serves as a viable scaffold for presenting the necessary pharmacophoric elements to the enzyme's active site.

Similarly, studies on 2-oxoquinoline-1-alkanoic acids, which share the feature of an acidic side chain, have shown that the nature of this side chain is critical for activity. In a series of aldose reductase inhibitors, the 1-acetic acid derivatives displayed the highest potency. nih.gov Any modification to this acetic acid moiety, such as esterification, introduction of an alpha-methyl group, or extending the chain by an additional methylene unit, resulted in a decrease in inhibitory activity. nih.gov This highlights the precise spatial and electronic requirements of the acidic group for effective target engagement.

Furthermore, research on tricyclic isoquinoline derivatives as antibacterial agents has shown that substituents on the isoquinoline ring system influence their efficacy. For example, compounds with aryl ether substitutions were active, whereas those with amine, amide, or nitro moieties at the C-7 position were not, in a specific synthetic pathway. mdpi.com

Table 1: Impact of Structural Modifications on Biological Activity of Related Isoquinoline and Quinoline (B57606) Derivatives

| Compound Series | Modification | Biological Target/Activity | Impact on Activity | Reference |

| Isoquinoline-based hydroxamic acids | Varied substitutions on the isoquinoline ring | HDAC inhibition | Most compounds showed good to excellent activity | nih.gov |

| 2-Oxoquinoline-1-alkanoic acids | Modification of the 1-acetic acid moiety (esterification, α-methylation, chain extension) | Aldose reductase inhibition | Reduced inhibitory potency | nih.gov |

| Tricyclic isoquinoline derivatives | Substituents at the C-7 position (amine, amide, nitro) | Antibacterial agent synthesis | Inactive in the specific reaction | mdpi.com |

Identification of Key Pharmacophores for Target Engagement

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For isoquinoline derivatives, the core structure itself often forms a key part of the pharmacophore, providing a rigid scaffold for the optimal orientation of other crucial functional groups.

In the context of isoquinoline-based HDAC inhibitors, the key pharmacophoric elements typically consist of a zinc-binding group (like hydroxamic acid), a linker, and a cap group that interacts with the surface of the enzyme. The isoquinoline ring in these compounds often functions as the cap group, making crucial interactions with the amino acid residues at the rim of the active site tunnel. nih.gov

The successful application of the isoquinoline scaffold in various therapeutic agents, such as the antispasmodic papaverine and the anthelmintic praziquantel, underscores its versatility as a key pharmacophore in drug design. mdpi.com

Role of Substituent Effects on Biological Activity

The electronic and steric properties of substituents on the isoquinoline ring play a pivotal role in modulating the biological activity of its derivatives. The nature and position of these substituents can influence factors such as binding affinity, selectivity, and pharmacokinetic properties.

In a study on 2-oxoquinoline-1-acetic acid derivatives as aldose reductase inhibitors, it was found that the inhibitory potency is significantly influenced by substituents on the aromatic ring. nih.gov This indicates that electronic effects, such as electron-donating or electron-withdrawing properties, as well as the size and lipophilicity of the substituents, are important for optimal interaction with the target enzyme.

Quantitative structure-activity relationship (QSAR) studies on a series of isoquinoline derivatives targeting the AKR1C3 enzyme revealed that electron-withdrawing functional groups at the fifth and sixth positions of the isoquinoline ring led to more potent compounds. japsonline.com This highlights the importance of the electronic landscape of the isoquinoline core in determining biological activity.

Furthermore, in the development of antibacterial tricyclic isoquinolines, the presence of specific functional groups was found to be critical for their synthesis and subsequent activity, with certain substitutions preventing the desired chemical transformations. mdpi.com

Conformational Analysis and Binding Mode Prediction

The rigidity of the isoquinoline ring system limits the conformational flexibility of its derivatives, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target. However, the acetic acid side chain in 2-(isoquinolin-6-yl)acetic acid would possess rotational freedom, and its preferred conformation when interacting with a biological target would be a key determinant of activity.

For isoquinoline-based HDAC inhibitors, the orientation of the isoquinoline "cap" group in the active site is critical. Molecular modeling studies can predict how different substitution patterns on the isoquinoline ring might affect this orientation and, consequently, the inhibitory potency. nih.gov

Computational Approaches in SAR Elucidation

Computational methods are invaluable tools for elucidating the SAR of bioactive molecules, providing insights that can guide the synthesis and evaluation of new compounds.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target. For isoquinoline derivatives, docking studies can help to visualize how they fit into the active site of an enzyme and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.govnih.gov

For instance, molecular docking studies of quinoline derivatives have been used to understand their binding modes as inhibitors of enzymes like P-glycoprotein and HIV non-nucleoside reverse transcriptase. nih.govnih.gov These studies can reveal the importance of specific functional groups, such as the carboxylic acid, in forming crucial interactions with amino acid residues in the active site.

Molecular dynamics simulations can further refine the understanding of ligand-protein interactions by simulating the movement of atoms over time, providing insights into the stability of the complex and the conformational changes that may occur upon binding.

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

QSAR studies on isoquinoline derivatives have successfully been used to develop models that predict their inhibitory activity against enzymes like AKR1C3. japsonline.com These models often highlight the importance of specific molecular descriptors, which can be related to properties such as molecular shape, electronic distribution, and lipophilicity. For example, a QSAR model for AKR1C3 inhibitors suggested that certain descriptors play a key role in predicting bioactivity. japsonline.com

Similarly, 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to pyrimido-isoquinolin-quinone derivatives to understand the steric, electronic, and hydrogen-bond acceptor properties that influence their antibacterial activity. nih.gov

Table 2: Computational Approaches in the Study of Related Isoquinoline Derivatives

| Computational Method | Compound Series | Biological Target | Key Findings | Reference |

| Molecular Docking | Quinoline derivatives | P-glycoprotein | Predicted binding modes and key interactions in the active site. | nih.gov |

| QSAR | Isoquinoline derivatives | AKR1C3 | Identified key molecular descriptors for predicting bioactivity and the importance of electron-withdrawing groups. | japsonline.com |

| 3D-QSAR (CoMFA/CoMSIA) | Pyrimido-isoquinolin-quinones | Methicillin-resistant Staphylococcus aureus | Explained antibacterial activity based on steric, electronic, and hydrogen-bond acceptor properties. | nih.gov |

Cheminformatic Analysis for Activity Prediction

QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov The fundamental principle is that the biological activity of a compound is a function of its molecular structure. By quantifying variations in structure, it is possible to predict the activity of new, unsynthesized analogs. The development of a robust QSAR model generally involves three key stages: data set preparation, descriptor calculation and selection, and model generation and validation.

For a hypothetical series of this compound analogs, a cheminformatic analysis would begin with the collection of a dataset of molecules with experimentally determined biological activities (e.g., inhibitory concentrations, IC50 values) against a specific biological target. Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would then be calculated. These descriptors can be categorized into several types:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints.

3D descriptors: Molecular shape, volume, and surface area-based descriptors.

Once calculated, a crucial step is the selection of the most relevant descriptors that have a significant correlation with the biological activity. This is often achieved using statistical methods and machine learning algorithms. nih.gov The final step is to build and validate a predictive model using techniques such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning methods like support vector machines (SVM) and random forests.

The predictive power and robustness of the developed QSAR model are assessed through rigorous internal and external validation techniques. A statistically significant and validated QSAR model can then be used to predict the biological activity of novel this compound derivatives, guiding the design of compounds with potentially enhanced potency and other desirable properties.

To illustrate the type of data that would be utilized in such a study, a hypothetical data table for a series of this compound analogs is presented below. This table showcases representative molecular descriptors and their correlation with a hypothetical biological activity.

| Compound | R-Group | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (pIC50) |

| 1 | -H | 187.19 | 1.5 | 50.3 | 5.2 |

| 2 | -CH3 | 201.22 | 1.9 | 50.3 | 5.5 |

| 3 | -Cl | 221.64 | 2.1 | 50.3 | 5.8 |

| 4 | -OH | 203.19 | 1.3 | 70.5 | 6.1 |

| 5 | -NH2 | 202.22 | 1.1 | 76.3 | 6.4 |

This table is for illustrative purposes only and does not represent actual experimental or predicted data.

Derivatization and Chemical Modification Strategies for Analytical and Research Purposes

Strategies for Enhanced Analytical Detection

The inherent chemical properties of "2-(Isoquinolin-6-yl)acetic acid" can present challenges for its direct analysis. Derivatization techniques are employed to improve its detectability, chromatographic behavior, and ionization efficiency in mass spectrometry. researchgate.nettcichemicals.com

Pre-column and Post-column Derivatization Techniques

Derivatization can be performed either before (pre-column) or after (post-column) the analyte passes through the chromatographic column. actascientific.comacademicjournals.org

Pre-column Derivatization: This is the more common approach where the analyte is chemically modified prior to injection into the analytical system. actascientific.comresearchgate.net This technique offers greater flexibility in reaction conditions, such as choice of solvent, reaction time, and temperature, allowing for the optimization of derivative yield and stability. researchgate.net It also enables the removal of excess derivatizing reagent and by-products before analysis, preventing potential interference with the chromatographic separation. researchgate.net For carboxylic acids like "this compound," pre-column derivatization can convert them into derivatives with strong chromophores or fluorophores, significantly enhancing their detection by UV or fluorescence detectors. researchgate.net For instance, reagents like 2,4-dibromoacetophenone can be used to create derivatives with high molar absorptivity, making them suitable for RP-HPLC analysis with UV detection. researchgate.net

Post-column Derivatization: In this method, the derivatization reaction occurs after the separation of the analyte on the column and before it reaches the detector. actascientific.comresearchgate.net While technically more demanding to set up, post-column derivatization is useful when the original compound is amenable to separation but the derivatized product is not, or when the derivative is unstable. researchgate.net Reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol are commonly used for the post-column derivatization of primary amines and amino acids, but similar principles can be applied to other functional groups with appropriate reagent selection. actascientific.comactascientific.com

| Technique | Advantages | Disadvantages | Typical Reagents for Carboxylic Acids |

| Pre-column Derivatization | Flexible reaction conditions, better control of derivative yield and stability, removal of excess reagents. researchgate.net | Can be time-consuming, potential for side reactions. mdpi.com | 2,4-dibromoacetophenone, p-bromophenacyl bromide, fluorescent tags. researchgate.net |

| Post-column Derivatization | Avoids separation issues with derivatives, suitable for unstable derivatives. researchgate.net | Technically more complex setup, potential for band broadening. researchgate.net | Reagents that react rapidly and produce a detectable signal. |

Reagents for Improved Ionization Efficiency in Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique, but the ionization efficiency of "this compound" can be a limiting factor for achieving high sensitivity, particularly in electrospray ionization (ESI). tcichemicals.com Derivatization can introduce functional groups that readily accept or lose a proton, thereby enhancing the ionization process. tcichemicals.com

For positive-ion ESI-MS, reagents that introduce a permanently charged group or a group with high proton affinity can be used. Conversely, for negative-ion ESI-MS, derivatization with moieties that are easily deprotonated or can stabilize a negative charge is beneficial. The use of additives in the mobile phase, such as acetic acid, can also enhance the ionization efficiency of phenolic compounds and oligomers in negative-ion ESI-MS by a factor of 2 to 4 compared to other additives. nih.gov

Furthermore, "supercharging" reagents can be added to the ESI solution to increase the charge state of analytes like proteins, and this principle can be extended to smaller molecules. nih.gov Reagents such as m-nitrobenzyl alcohol (m-NBA) and sulfolane (B150427) have been shown to increase the average charge state of analytes in ESI-MS. nih.gov

| Ionization Mode | Derivatization Strategy | Example Reagents |

| Positive ESI-MS | Introduce basic nitrogen atoms or quaternary ammonium (B1175870) groups. | Girard's reagents (T, P, D). tcichemicals.com |

| Negative ESI-MS | Introduce acidic protons or electron-withdrawing groups. | Reagents with sulfonic acid or multiple halogen groups. |

| General Enhancement | Use of mobile phase additives or "supercharging" reagents. nih.gov | Acetic acid, m-nitrobenzyl alcohol, sulfolane. nih.govnih.gov |

Chromatographic Separation Enhancement through Derivatization

Derivatization can significantly improve the chromatographic properties of "this compound." By modifying its polarity and volatility, derivatization can lead to better peak shape, reduced tailing, and improved resolution from interfering compounds in the sample matrix. mdpi.com For instance, converting the polar carboxylic acid group into a less polar ester can enhance its retention and separation on reversed-phase HPLC columns. researchgate.net

This strategy is particularly useful for separating stereoisomers. By reacting the analyte with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physicochemical properties and can be separated on a conventional achiral stationary phase. mdpi.com

Synthesis of Prodrugs and Bioconjugates

The carboxylic acid group of "this compound" provides a convenient handle for the synthesis of prodrugs and bioconjugates.

Prodrugs: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov For "this compound," esterification of the carboxylic acid with an alcohol or an amino acid can create a prodrug with altered physicochemical properties, such as improved membrane permeability or aqueous solubility. nih.govmdpi.com For example, amino acid ester prodrugs have been successfully synthesized to enhance the delivery of various therapeutic agents. nih.gov The synthesis often involves protecting the amino group of the amino acid (e.g., with Fmoc), activating the carboxylic acid of the parent drug, followed by coupling and deprotection steps. nih.gov

Bioconjugates: Bioconjugation involves linking "this compound" to a larger biomolecule, such as a peptide, protein, or oligonucleotide. mdpi.com This can be achieved by activating the carboxylic acid group to form an active ester (e.g., with N-hydroxysuccinimide) or an acid chloride, which then reacts with an amino group on the biomolecule to form a stable amide bond. nih.gov Such bioconjugates can be used to deliver the compound to a specific site in the body or to study its interaction with biological systems. mdpi.com

Chemical Probes for Biological Target Elucidation

To identify the biological targets of "this compound," it can be chemically modified to create a chemical probe. mdpi.com A typical chemical probe consists of three components: the parent molecule, a reactive group for covalent labeling of the target, and a reporter tag (e.g., a fluorophore or a biotin) for detection and isolation of the target-probe complex. mdpi.com

The synthesis of a chemical probe from "this compound" would involve modifying the molecule to incorporate a linker attached to a photoreactive group (e.g., a diazirine or an azide) and an affinity tag (e.g., biotin (B1667282) or an alkyne for click chemistry). The carboxylic acid group can be a potential site for attaching this linker. The resulting probe can then be introduced into a biological system (e.g., cells or cell lysates), and upon activation (e.g., with UV light), it will covalently bind to its target protein(s). Subsequent purification of the probe-protein conjugate using the affinity tag, followed by mass spectrometry-based proteomic analysis, can lead to the identification of the target proteins. mdpi.com

Advanced Research Methodologies and Analytical Characterization

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of molecules with electromagnetic radiation, researchers can deduce detailed information about their atomic composition and connectivity. For derivatives of 2-(isoquinolin-6-yl)acetic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a powerful toolkit for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework of novel this compound derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a derivative of this compound, the spectrum can be divided into two main regions: the aromatic region, corresponding to the isoquinoline (B145761) ring protons, and the aliphatic region, corresponding to the acetic acid methylene protons.

Aromatic Region (δ 7.0-9.5 ppm): The protons on the isoquinoline ring typically appear as a complex series of doublets, triplets, and singlets in this downfield region. The exact chemical shifts and coupling constants (J-values) are highly sensitive to the position and nature of substituents on the ring. For instance, electron-donating groups would shift nearby protons upfield, while electron-withdrawing groups would cause a downfield shift.

Carboxylic Acid Proton (δ > 10 ppm): The acidic proton of the carboxyl group (-COOH) is often broad and may exchange with trace amounts of water in the solvent, sometimes making it difficult to observe. Its chemical shift is highly variable and dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environment.

Carbonyl Carbon (δ ~170-180 ppm): The carboxylic acid carbonyl carbon is one of the most downfield signals in the spectrum.

Aromatic Carbons (δ ~120-150 ppm): The carbon atoms of the isoquinoline ring resonate in this region. Quaternary carbons (those without attached protons) usually show weaker signals. The specific shifts help to confirm the substitution pattern on the heterocyclic ring system. nih.govhmdb.ca

Methylene Carbon (δ ~40-50 ppm): The aliphatic methylene carbon of the acetic acid moiety appears in the upfield region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for definitively assigning proton and carbon signals, especially in complex, highly substituted derivatives.

| Proton Type | Typical ¹H Chemical Shift (ppm) | Carbon Type | Typical ¹³C Chemical Shift (ppm) |

| Isoquinoline Aromatic | 7.0 - 9.5 | Carboxylic Acid (C=O) | 170 - 180 |

| Methylene (-CH₂-) | ~3.5 - 4.0 | Isoquinoline Aromatic | 120 - 150 |

| Carboxylic Acid (-COOH) | > 10 (often broad) | Methylene (-CH₂-) | 40 - 50 |

This table displays typical, generalized chemical shift ranges for the core structure. Actual values will vary based on solvent and substitution.

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, offers significant structural information. For novel derivatives of this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy.

The molecular ion peak (M⁺) for the parent compound, this compound, would be observed at an m/z corresponding to its molecular weight (C₁₁H₉NO₂ = 187.19 g/mol ). In electrospray ionization (ESI), a common soft ionization technique, the compound is typically observed as a protonated molecule [M+H]⁺ at m/z 188.0706 or a deprotonated molecule [M-H]⁻ at m/z 186.0560. uni.lu

Key fragmentation pathways for derivatives of this compound often involve:

Loss of the carboxyl group: A characteristic fragmentation is the loss of COOH (45 Da) or CO₂ (44 Da) from the molecular ion. libretexts.org

Cleavage of the acetic acid side chain: Alpha-cleavage can occur, leading to the formation of a stable isoquinolinyl-methyl cation or radical.

Ring fragmentation: At higher energies, the isoquinoline ring itself can fragment, though this is less common than the loss of the side chain.

The fragmentation pattern serves as a molecular fingerprint, allowing for the differentiation of isomers and the identification of the location and nature of substituents on the molecule.

| Adduct / Fragment | Predicted m/z | Description |

| [M+H]⁺ | 188.07060 | Protonated molecular ion |

| [M+Na]⁺ | 210.05254 | Sodium adduct |

| [M-H]⁻ | 186.05604 | Deprotonated molecular ion |

| [M+H-H₂O]⁺ | 170.06058 | Loss of water from the protonated ion |

| [M+H-COOH]⁺ | 143.0651 | Loss of the carboxylic acid group (hypothetical) |

Data sourced from predicted values for C₁₁H₉NO₂. uni.lu Experimental values may vary.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For derivatives of this compound, IR spectroscopy can confirm key structural features.

Characteristic absorption bands include:

O-H Stretch: A very broad absorption band typically in the range of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group, resulting from strong hydrogen bonding.

C=O Stretch: A strong, sharp absorption band around 1700-1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. researchgate.net

C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region are indicative of the aromatic C=C and C=N bonds within the isoquinoline ring system.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹.

Changes in the position and intensity of these bands in novel derivatives can provide clues about the electronic effects of new substituents.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (Broad) |

| Carboxylic Acid (C=O) | C=O Stretch | 1700 - 1760 (Strong) |

| Isoquinoline Ring | C=C / C=N Stretches | 1500 - 1650 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H (-CH₂-) | C-H Stretch | < 3000 |

This table presents typical IR absorption ranges for the key functional groups.

Chromatographic Separation Techniques

Chromatography is essential for the separation, purification, and analysis of this compound and its derivatives from reaction mixtures or biological matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) are the most powerful and commonly used techniques.

HPLC is a high-resolution separation technique that is widely used for the analysis of pharmaceutical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice, separating compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (often containing an acid like formic acid or acetic acid to ensure the carboxylic acid group is protonated) and an organic solvent (such as acetonitrile (B52724) or methanol) is used. jchr.orgrasayanjournal.co.in A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of the parent compound from its more or less polar derivatives.

Detection: A Diode-Array Detector (DAD) or a UV detector is commonly used. The isoquinoline ring possesses a strong chromophore, allowing for sensitive detection at specific wavelengths (e.g., ~220 nm and ~280 nm).

The retention time of the compound is a key parameter for identification, while the peak area is proportional to its concentration, allowing for quantification. Method validation according to regulatory guidelines ensures the reliability, accuracy, and precision of the analytical results. mdpi.comunirioja.es

UPLC-MS/MS combines the superior separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. UPLC systems use columns with smaller particle sizes (<2 µm), which provides faster analysis times and higher resolution compared to traditional HPLC.

The coupling of UPLC to a mass spectrometer allows for the simultaneous acquisition of chromatographic and mass spectral data. After separation on the UPLC column, the eluent is ionized (typically by ESI), and the ions are analyzed by the mass spectrometer. In tandem MS (MS/MS) mode, a specific precursor ion (e.g., the [M+H]⁺ ion of a derivative) is selected, fragmented, and the resulting product ions are detected. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is extremely selective and sensitive, making it ideal for quantifying low levels of compounds in complex mixtures and for confirming the identity of novel derivatives by analyzing their specific fragmentation patterns. mdpi.com

| Technique | Stationary Phase (Typical) | Mobile Phase (Typical) | Detection Method | Key Application |

| HPLC | C18 | Acetonitrile/Water with Acid | UV/DAD | Purity analysis, Quantification |

| UPLC-MS/MS | C18 (<2 µm) | Acetonitrile/Water with Acid | Tandem Mass Spectrometry | High-resolution separation, Trace quantification, Structural confirmation |

Crystallographic Studies and X-ray Diffraction

Crystallographic studies, particularly single-crystal X-ray diffraction, provide unambiguous proof of a molecule's three-dimensional structure. This technique is invaluable for determining bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, a crystallographic study would definitively confirm the connectivity of the acetic acid moiety to the 6-position of the isoquinoline ring.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

A crystallographic analysis of this compound would be expected to reveal key structural features, including:

Planarity of the Isoquinoline Ring: Confirmation of the aromatic, planar nature of the isoquinoline core.

Conformation of the Acetic Acid Group: The torsion angles involving the carboxylic acid group relative to the isoquinoline ring.

Intermolecular Interactions: The crystal packing would likely be dominated by hydrogen bonding interactions involving the carboxylic acid group (forming dimers or chains) and potentially weaker C-H···N or C-H···O interactions. eurjchem.com The presence of the nitrogen atom in the isoquinoline ring and the carboxylic acid group makes a variety of hydrogen bonding motifs possible. eurjchem.commdpi.com

Table 2: Expected Crystallographic Data for this compound

| Parameter | Expected Value/Information | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |

| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific Å and ° values | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths and Angles | Precise measurements | Confirms the molecular connectivity and geometry. |

| Hydrogen Bonding Parameters | Donor-Acceptor distances and angles | Elucidates the key intermolecular interactions governing the crystal packing. |

| Torsion Angles | Degrees (°) | Defines the conformation of flexible parts of the molecule, such as the acetic acid side chain. |

This detailed structural information is crucial for understanding the molecule's physical properties and its potential interactions with biological targets.

Bioanalytical Method Development for Quantitative Analysis in Complex Matrices

To understand the pharmacokinetic profile of this compound, a sensitive and selective bioanalytical method for its quantification in biological matrices such as plasma or urine is essential. chromatographyonline.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, selectivity, and wide dynamic range. bohrium.combioanalysis-zone.com

The development of a robust bioanalytical method involves several key stages:

Sample Preparation: The goal is to extract the analyte from the complex biological matrix and remove interferences that could suppress the instrument's response. onlinepharmacytech.info Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE): The analyte is selectively adsorbed onto a solid support, washed, and then eluted with a suitable solvent.

Chromatographic Separation: A reversed-phase HPLC or UHPLC system is typically used to separate the analyte from endogenous matrix components before it enters the mass spectrometer. A C18 column with a gradient elution using a mixture of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid) would be a common starting point. nih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is generally employed for quantification. chromatographyonline.com This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) for this compound and one or more of its characteristic product ions.

Table 3: General Strategy for Bioanalytical Method Development of this compound

| Stage | Approach | Key Parameters to Optimize |

| Sample Preparation | Protein Precipitation with Acetonitrile | Sample to solvent ratio, vortexing time, centrifugation speed and time. |

| Chromatography | Reversed-Phase UHPLC | Column chemistry (e.g., C18), mobile phase composition, gradient profile, flow rate. |

| Mass Spectrometry | ESI+ Triple Quadrupole MS/MS | Precursor ion (m/z), product ions (m/z), collision energy, cone voltage. |

| Internal Standard | A structurally similar compound or a stable isotope-labeled version | To correct for variability in sample preparation and instrument response. |

| Validation | According to regulatory guidelines (e.g., FDA, EMA) | Selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability. |

A full method validation would be conducted to ensure the reliability of the data. This includes assessing the method's selectivity against potential interferences, its lower limit of quantification (LLOQ), linearity, accuracy, precision, extraction recovery, matrix effects, and the stability of the analyte under various storage and handling conditions. bohrium.comonlinepharmacytech.info

常见问题

Q. What are the standard synthetic routes for 2-(Isoquinolin-6-yl)acetic acid?

The synthesis typically involves cyclization and functionalization steps under controlled conditions (temperature, solvent, catalyst). For example, quinoline derivatives are often synthesized via Friedländer or Skraup reactions, modified to introduce the acetic acid moiety at the 6-position. Reaction progress is monitored using thin-layer chromatography (TLC), and purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy . Optimization of reaction time and stoichiometric ratios is critical to achieving yields >70%, with impurities minimized through recrystallization or column chromatography.

Q. What analytical techniques are used to characterize this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and proton environments.

- X-ray crystallography for resolving bond lengths, angles, and hydrogen-bonding patterns (e.g., C–O bond lengths of ~1.36–1.42 Å in related acetic acid derivatives) .

- High-performance liquid chromatography (HPLC) to assess purity (>95% is typical for research-grade material).

- Mass spectrometry (MS) for molecular weight verification (theoretical MW: ~217.22 g/mol) .

Q. How is the compound stored to ensure stability in laboratory settings?

Store under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. The acetic acid moiety is hygroscopic, so desiccants like silica gel are recommended. Stability studies suggest no degradation over 12 months when stored in amber glass vials .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction reveals non-covalent interactions (e.g., O–H⋯O hydrogen bonds and C–H⋯O contacts) that stabilize the crystal lattice. For example, in analogous compounds, hydrogen-bonded dimers form centrosymmetric assemblies, with bond angles deviating <2° from idealized geometry. Such data clarify protonation states and tautomeric forms, which are critical for structure-activity relationship (SAR) studies .

Q. What strategies address low yields in scaled-up synthesis?

Yield optimization requires:

- Catalyst screening : Transition metals (e.g., Pd) improve coupling efficiency in heterocyclic systems.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Microwave-assisted synthesis : Reduces reaction time by 50–70% while maintaining >90% purity .

Contradictions between small-scale and pilot-scale yields often arise from heat transfer inefficiencies, necessitating computational fluid dynamics (CFD) modeling for reactor design.

Q. How does the compound interact with biological targets in pharmacological studies?

Molecular docking simulations predict binding affinities to enzymes like phosphodiesterases (PDEs) or kinases. For example:

- Kinase inhibition assays : Measure IC₅₀ values using fluorescence polarization.

- Cellular uptake studies : Radiolabeled analogs (e.g., ¹⁴C) quantify intracellular accumulation in vitro.

Recent work on isoquinoline derivatives shows nanomolar binding to PDE4B, suggesting anti-inflammatory potential. However, contradictory data on cytotoxicity (e.g., CC₅₀ >100 µM in hepatocytes vs. <10 µM in cancer cells) highlight the need for target-specific assays .

Q. What computational methods predict physicochemical properties for drug development?

- LogP calculation : Software like ACD/Labs predicts partition coefficients (~1.5 for this compound), indicating moderate lipophilicity.

- pKa estimation : The carboxylic acid group has a theoretical pKa of ~2.8, influencing solubility at physiological pH.

- Density functional theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to assess redox stability .

Methodological Guidance

Q. How to validate synthetic intermediates using hyphenated techniques?

Combine LC-MS for real-time monitoring of reaction intermediates. For example, electrospray ionization (ESI)-MS detects protonated molecular ions ([M+H]⁺) with ppm-level mass accuracy, while UV-Vis spectra confirm chromophore integrity .

Q. What protocols mitigate batch-to-batch variability in biological assays?

- Standardized cell lines : Use CRISPR-edited isogenic lines to reduce genetic drift.

- QC thresholds : Reject batches with HPLC purity <95% or endotoxin levels >0.1 EU/mg.

- Blinded replicates : Minimize observer bias in high-content screening .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities?

Case study: Conflicting IC₅₀ values for PDE4B inhibition may arise from: